molecular formula C15H13N3S B14300927 Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- CAS No. 112058-72-7

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-

Katalognummer: B14300927
CAS-Nummer: 112058-72-7
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: KHLGTUHTCJDPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is a heterocyclic compound that features a pyridine ring substituted with a thioether-linked phenyl-imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- typically involves the condensation of 2-chloromethylpyridine with 4-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazole and pyridine rings but differs in the substitution pattern.

    Imidazo[4,5-b]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the thioether linkage.

Uniqueness

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the phenyl group enhances its potential for diverse applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

112058-72-7

Molekularformel

C15H13N3S

Molekulargewicht

267.4 g/mol

IUPAC-Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C15H13N3S/c1-2-6-12(7-3-1)14-10-17-15(18-14)19-11-13-8-4-5-9-16-13/h1-10H,11H2,(H,17,18)

InChI-Schlüssel

KHLGTUHTCJDPDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.